molecular formula C48H42BaN2O15S2 B13823334 Fmoc-O-Sulfo-L-tyrosine barium salt hydrate

Fmoc-O-Sulfo-L-tyrosine barium salt hydrate

Cat. No.: B13823334
M. Wt: 1088.3 g/mol
InChI Key: BBWBGALSAGUPDS-RJKJBTAZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-Sulfo-L-tyrosine barium salt hydrate is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group attached to the tyrosine residue. The barium salt hydrate form enhances its stability and solubility. It is primarily used in proteomics studies and solid-phase peptide synthesis techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-Sulfo-L-tyrosine barium salt hydrate typically involves the protection of the tyrosine amino group with the Fmoc group. This is followed by the sulfonation of the phenolic hydroxyl group. The final step involves the formation of the barium salt hydrate. The reaction conditions often include the use of bases such as pyridine for the removal of the Fmoc group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-Sulfo-L-tyrosine barium salt hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include deprotected tyrosine derivatives, oxidized sulfonate compounds, and substituted tyrosine derivatives .

Scientific Research Applications

Fmoc-O-Sulfo-L-tyrosine barium salt hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Fmoc-O-Sulfo-L-tyrosine barium salt hydrate involves the protection of the tyrosine amino group with the Fmoc group, which can be selectively removed under basic conditions. The sulfonate group enhances the compound’s solubility and reactivity, making it useful in peptide synthesis. The molecular targets and pathways involved include the amino and phenolic hydroxyl groups of tyrosine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Fmoc protecting group and the sulfonate group, which enhances its solubility and reactivity. This makes it particularly useful in peptide synthesis and proteomics studies .

Properties

Molecular Formula

C48H42BaN2O15S2

Molecular Weight

1088.3 g/mol

IUPAC Name

barium(2+);(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoate;hydrate

InChI

InChI=1S/2C24H21NO7S.Ba.H2O/c2*26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;;/h2*1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);;1H2/q;;+2;/p-2/t2*22-;;/m00../s1

InChI Key

BBWBGALSAGUPDS-RJKJBTAZSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].O.[Ba+2]

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].O.[Ba+2]

Origin of Product

United States

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